BKM-570

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C34H34Cl2F5N3O3 |

|---|---|

Poids moléculaire |

698.5 g/mol |

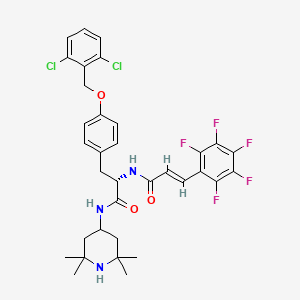

Nom IUPAC |

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide |

InChI |

InChI=1S/C34H34Cl2F5N3O3/c1-33(2)15-19(16-34(3,4)44-33)42-32(46)25(43-26(45)13-12-21-27(37)29(39)31(41)30(40)28(21)38)14-18-8-10-20(11-9-18)47-17-22-23(35)6-5-7-24(22)36/h5-13,19,25,44H,14-17H2,1-4H3,(H,42,46)(H,43,45)/b13-12+/t25-/m0/s1 |

Clé InChI |

ZUGQHIACLKVMSX-SDQWYYNMSA-N |

SMILES isomérique |

CC1(CC(CC(N1)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)/C=C/C4=C(C(=C(C(=C4F)F)F)F)F)C |

SMILES canonique |

CC1(CC(CC(N1)(C)C)NC(=O)C(CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)C=CC4=C(C(=C(C(=C4F)F)F)F)F)C |

Origine du produit |

United States |

Foundational & Exploratory

BKM-570: A Bradykinin Antagonist with Novel Anticancer Activity

An In-depth Technical Guide on the Core Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BKM-570, a nonpeptide bradykinin (B550075) antagonist, in cancer. This compound has demonstrated significant cytotoxic effects, particularly in ovarian cancer, through a mechanism that is independent of bradykinin receptors. This document summarizes the core findings from preclinical studies, including its effects on gene expression and its synergistic relationship with conventional chemotherapy.

Core Mechanism of Action

This compound exerts its anticancer effects primarily by inducing apoptosis and inhibiting cell proliferation.[1][2][3][4][5] Unlike typical bradykinin antagonists, its mechanism in cancer cells appears to be independent of the functional status of bradykinin receptors.[1][3][5] The core of its action lies in the modulation of gene expression, leading to a cellular environment that favors cell death and halts growth.

Modulation of Gene Expression

Gene expression profiling of ovarian cancer cell lines treated with this compound revealed a dual effect:

-

Upregulation of Pro-Apoptotic Genes: this compound treatment leads to an increase in the expression of genes involved in apoptosis, tipping the cellular balance towards programmed cell death.[1]

-

Downregulation of Pro-Survival Genes: The compound concurrently downregulates a wide array of genes essential for basic cellular mechanisms. This includes genes involved in:

This broad-spectrum downregulation of key cellular machinery effectively cripples the cancer cells' ability to survive and proliferate.

Synergistic Effects with Cisplatin (B142131)

Preclinical studies have shown that this compound acts synergistically with the conventional chemotherapeutic agent cisplatin in inhibiting the growth of epithelial ovarian cancer (EOC) cells.[1][5] This suggests that this compound could be a valuable component of combination therapies, potentially enhancing the efficacy of existing treatments and overcoming drug resistance.

Quantitative Data Summary

While the precise quantitative data from gene expression profiling and comprehensive dose-response studies are not publicly available in the summarized literature, the following table conceptualizes the expected findings based on the described mechanism of action.

| Parameter | Cell Line 1 (e.g., TOV-21) | Cell Line 2 (e.g., TOV-112) | Notes |

| This compound IC50 | Data Not Available | Data Not Available | The cytotoxic effects of this compound were reported to be comparable to those of cisplatin.[1][5] |

| Cisplatin IC50 | Data Not Available | Data Not Available | |

| Combination Index (CI) | Data Not Available | Data Not Available | A CI value < 1 would confirm the observed synergistic effect between this compound and cisplatin.[1][5] |

| Gene Expression Changes (Fold Change vs. Control) | |||

| Pro-Apoptotic Genes | Upregulated | Upregulated | Genes involved in apoptosis were proportionally upregulated in the analyzed cell lines.[1] |

| Cell Growth Genes | Downregulated | Downregulated | Genes associated with cell growth and maintenance were predominantly downregulated.[1][4] |

| Metabolism Genes | Downregulated | Downregulated | Genes involved in cellular metabolism were predominantly downregulated.[1][4] |

| Signal Transduction Genes | Downregulated | Downregulated | Genes related to signal transduction pathways were predominantly downregulated.[1][4] |

Experimental Protocols

The following are generalized experimental protocols based on the methodologies cited in the research on this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Ovarian cancer cell lines (e.g., TOV-21, TOV-112) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound, cisplatin, or a combination of both for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.

-

Solubilization: The MTT solution is removed, and the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

Gene Expression Profiling (Microarray Analysis)

-

Cell Treatment: Ovarian cancer cells are treated with a specific concentration of this compound (e.g., 10 µM) for a defined period (e.g., 24 hours).[1]

-

RNA Extraction: Total RNA is extracted from both treated and untreated (control) cells using a suitable RNA isolation kit.

-

RNA Quality Control: The quality and integrity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis and Labeling: The RNA is reverse transcribed into cDNA and labeled with a fluorescent dye.

-

Hybridization: The labeled cDNA is hybridized to a microarray chip containing a comprehensive set of gene probes.

-

Scanning and Data Acquisition: The microarray chip is scanned to detect the fluorescent signals, and the raw data is acquired.

-

Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the this compound-treated and control groups.

Visualizations

Signaling Pathway Diagram

Caption: this compound's mechanism of action in cancer cells.

Experimental Workflow Diagram

Caption: Workflow for investigating this compound's anticancer effects.

References

- 1. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Strong cytotoxic effect of the bradykinin antagonist BKM‐570 in ovarian cancer cells – analysis of the molecular mechanisms of its antiproliferative action | Semantic Scholar [semanticscholar.org]

The Signaling Pathway of BKM-120 (Buparlisib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BKM-120, also known as Buparlisib or NVP-BKM120, is a potent and orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2][3] The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, playing a crucial role in cell proliferation, growth, survival, and metabolism.[4] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis.[2] BKM-120 has demonstrated significant antitumor activity in preclinical and clinical studies, particularly in tumors with aberrant PI3K pathway activation.[2][5] This technical guide provides an in-depth overview of the signaling pathway of BKM-120, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

It is important to distinguish BKM-120 (Buparlisib), the PI3K inhibitor, from BKM-570, which is a nonpeptide bradykinin (B550075) antagonist with a different mechanism of action involving the modulation of cancer cell growth through pathways that can include ERK signaling.[6][7][8] This guide will focus exclusively on the PI3K inhibitor, BKM-120.

The PI3K/AKT/mTOR Signaling Pathway and BKM-120 Inhibition

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that responds to various extracellular stimuli, such as growth factors. Upon activation of receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.

Once activated, AKT phosphorylates a multitude of substrates, leading to:

-

Cell Survival: Through the inhibition of pro-apoptotic proteins like BAD and the activation of transcription factors like NF-κB.

-

Cell Proliferation and Growth: Primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1). mTORC1, in turn, phosphorylates downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.

-

Metabolism: By regulating glucose uptake and glycolysis.

BKM-120 exerts its therapeutic effect by competitively inhibiting the ATP-binding site of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[1][9] This blockade prevents the production of PIP3, leading to the subsequent inactivation of AKT and its downstream effectors. The inhibition of this pathway ultimately results in decreased cell proliferation and increased apoptosis in cancer cells.[2]

Feedback Mechanisms and Resistance

A critical aspect of the PI3K pathway is the presence of negative feedback loops. For instance, S6K can phosphorylate and inhibit insulin (B600854) receptor substrate 1 (IRS-1), a key upstream activator of PI3K. Inhibition of the PI3K/AKT/mTOR pathway by BKM-120 can relieve this negative feedback, leading to the upregulation of IRS-1 and reactivation of PI3K signaling, which can contribute to drug resistance.[10]

Furthermore, resistance to BKM-120 can emerge through the activation of alternative signaling pathways. Studies have shown that in some cancer cell lines, particularly those with KRAS mutations, inhibition of the PI3K pathway can lead to the compensatory activation of the MAPK/ERK and STAT3 signaling pathways.[10] This highlights the intricate crosstalk between different signaling networks within cancer cells and underscores the rationale for combination therapies.

// Feedback loop S6K -> IRS1 [label="inhibits (negative feedback)", arrowhead=tee, style=dashed, color="#5F6368"]; IRS1 -> PI3K [label="activates", style=dashed, color="#5F6368"];

// Resistance pathways "BKM-120" -> ERK [style=dashed, label="can lead to\nactivation of"]; "BKM-120" -> STAT3 [style=dashed, label="can lead to\nactivation of"]; ERK -> "Cell Proliferation\n& Growth" [color="#FBBC05"]; STAT3 -> "Cell Proliferation\n& Growth" [color="#FBBC05"]; }

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

BKM-570: A Novel Anti-Cancer Agent Acting Independently of Bradykinin Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BKM-570, chemically identified as 2,3,4,5,6-pentafluorocinnamoyl-(o-2,6-dichlorobenzyl)-l-tyrosine-N-(4-amino-2,2,6,6-tetramethyl-piperidyl) amide, is a nonpeptide compound initially investigated as a bradykinin (B550075) receptor antagonist.[1] However, extensive research has revealed that its potent cytotoxic effects on cancer cells are independent of the functional status of bradykinin receptors.[1] This guide provides a comprehensive overview of this compound's true mechanism of action, focusing on its role as an inhibitor of critical intracellular signaling pathways, and presents key experimental data and protocols for its study. Emerging evidence strongly indicates that this compound exerts its anti-proliferative and pro-apoptotic effects through the modulation of the ERK and Akt signaling cascades. This document serves as a technical resource for researchers exploring the therapeutic potential of this compound in oncology.

Introduction

Initially developed as a nonpeptide bradykinin (BK) antagonist, this compound has demonstrated significant growth inhibition in various cancer models, including lung, prostate, and ovarian cancers.[1] Notably, its cytotoxic efficacy is comparable to that of the conventional chemotherapeutic agent cisplatin (B142131).[1] A pivotal finding that reshaped the understanding of this compound's pharmacology is that its anti-cancer activity is not mediated by bradykinin receptor antagonism.[1] This has shifted the focus of research towards elucidating the intracellular signaling pathways that are targeted by this compound.

Molecular Mechanism of Action

This compound's anti-cancer properties are attributed to its ability to interfere with key signaling pathways that are often dysregulated in cancer: the ERK (Extracellular signal-regulated kinase) and Akt (also known as Protein Kinase B) pathways. Both are critical for cell survival, proliferation, and differentiation.

Inhibition of ERK and Akt Signaling

Studies have indicated that this compound can inhibit the phosphorylation of both ERK and Akt, which are key indicators of their activation. The precise molecular interactions leading to this inhibition are still under investigation.

The proposed mechanism of action, independent of bradykinin receptors, is a crucial aspect of this compound's profile. This distinction is vital to avoid confusion with compounds that share a similar "BKM" nomenclature, such as NVP-BKM120 (Buparlisib), which is a well-characterized pan-class I PI3K inhibitor.

dot

Quantitative Data

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. While specific IC50 values are not widely published in a comparative table, studies on epithelial ovarian cancer (EOC) cell lines provide a strong indication of its potency.

Table 1: Cytotoxicity of this compound in Ovarian Cancer Cell Lines

| Cell Line | Histopathology | Cytotoxic Effect of this compound |

| TOV-21G | Clear Cell Carcinoma | Comparable to cisplatin[1] |

| TOV-112D | Endometrioid Carcinoma | Comparable to cisplatin[1] |

Note: Specific IC50 values for this compound are not detailed in the primary literature reviewed. The cytotoxic effects were determined to be comparable to those of cisplatin through cell viability assays.

Synergy with Cisplatin

A significant finding is the synergistic effect of this compound with cisplatin in inhibiting the growth of EOC cells.[1] This suggests that this compound could be a valuable component of combination chemotherapy, potentially overcoming cisplatin resistance or allowing for lower effective doses of cisplatin, thereby reducing its toxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cancer cell proliferation and to determine its cytotoxic potential.

Workflow:

dot

Detailed Steps:

-

Cell Seeding: Plate ovarian cancer cells (e.g., TOV-21G, TOV-112D) in 96-well plates at a density of 5,000 to 10,000 cells per well.

-

Incubation: Allow cells to attach by incubating for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50).

Western Blot Analysis for ERK and Akt Phosphorylation

This protocol is used to detect the levels of phosphorylated (active) and total ERK and Akt proteins in cancer cells following treatment with this compound.

Workflow:

dot

References

Cytotoxic effects of BKM-570 on tumor cells

An In-Depth Technical Guide on the Cytotoxic Effects of BKM-570 and NVP-BKM120 (Buparlisib) on Tumor Cells

Introduction

This technical guide provides a comprehensive overview of the cytotoxic effects of two distinct anti-cancer compounds: this compound, a bradykinin (B550075) receptor antagonist, and NVP-BKM120 (Buparlisib), a pan-class I PI3K inhibitor. While both have demonstrated efficacy in inhibiting tumor cell growth, the available scientific literature is significantly more extensive for NVP-BKM120. This document will primarily focus on the well-documented mechanisms and effects of NVP-BKM120, with a dedicated section summarizing the current understanding of this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of signaling pathways to facilitate a deeper understanding of these compounds' therapeutic potential.

Part 1: NVP-BKM120 (Buparlisib) - A Pan-Class I PI3K Inhibitor

NVP-BKM120, also known as Buparlisib, is an orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1] It has been the subject of numerous preclinical and clinical studies, demonstrating potent anti-proliferative and pro-apoptotic activities in a wide range of tumor cell lines.[2]

Mechanism of Action

NVP-BKM120 functions by inhibiting all four class I PI3K isoforms (α, β, γ, and δ), which are key components of the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is frequently dysregulated in human cancers and plays a crucial role in cell growth, proliferation, survival, and metabolism.[4] By blocking PI3K activity, NVP-BKM120 leads to a decrease in the phosphorylation of Akt and downstream effectors, ultimately inducing cell cycle arrest and apoptosis.[3] Notably, NVP-BKM120 shows preferential inhibition of tumor cells with activating mutations in the PIK3CA gene.[2][3]

At higher concentrations (above 1 μmol/L), NVP-BKM120 can exhibit off-target effects by directly binding to and inhibiting tubulin polymerization, leading to G2/M cell cycle arrest.[5][6]

Signaling Pathway

The following diagram illustrates the primary mechanism of action of NVP-BKM120 in the PI3K/Akt/mTOR signaling pathway.

Caption: NVP-BKM120 inhibits PI3K, blocking the downstream Akt/mTOR pathway.

Quantitative Data: Cytotoxic Effects of NVP-BKM120

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of NVP-BKM120 in various tumor cell lines.

| Cell Line | Cancer Type | p53 Status | PTEN Status | PIK3CA Status | IC50 / GI50 (µM) | Reference |

| U87 | Glioblastoma | Wild-Type | Mutated | Wild-Type | 1-2 | [7] |

| A2780 | Ovarian | Wild-Type | Wild-Type | Wild-Type | 0.1-0.7 | [1] |

| U87MG | Glioblastoma | Wild-Type | Mutated | Wild-Type | 0.1-0.7 | [1] |

| MCF7 | Breast | Wild-Type | Wild-Type | Mutated | 0.1-0.7 | [1] |

| DU145 | Prostate | Mutated | Wild-Type | Wild-Type | 0.1-0.7 | [1] |

| ARP1 | Multiple Myeloma | - | - | - | Induces apoptosis | [1] |

| ARK | Multiple Myeloma | - | - | - | Induces apoptosis | [1] |

| MM.1S | Multiple Myeloma | - | - | - | Induces apoptosis | [1] |

| MM1.R | Multiple Myeloma | - | - | - | Induces apoptosis | [1] |

| U266 | Multiple Myeloma | - | - | - | Induces apoptosis | [1] |

Experimental Protocols

-

Cell Seeding: Plate tumor cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of NVP-BKM120 (e.g., 0.01 to 10 µM) for 72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8]

-

Cell Treatment: Treat cells with NVP-BKM120 at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8]

-

Protein Extraction: Lyse NVP-BKM120-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[3]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the cytotoxic effects of NVP-BKM120.

Caption: Experimental workflow for NVP-BKM120 cytotoxicity assessment.

Part 2: this compound - A Bradykinin Receptor Antagonist

This compound is a nonpeptide antagonist of the bradykinin B2 receptor.[9] It has demonstrated significant cytotoxic effects in ovarian, lung, and prostate cancer cell lines.[9][10]

Mechanism of Action

Interestingly, the cytotoxic effects of this compound in ovarian cancer cells appear to be independent of the functional status of bradykinin receptors.[9][10] Gene expression profiling following this compound treatment revealed a broad impact on cellular processes. Genes involved in apoptosis were upregulated, while those associated with cell adhesion were downregulated.[9] Furthermore, genes related to fundamental cellular functions, including cell growth, metabolism, cell cycle control, and signal transduction, were predominantly downregulated.[9] this compound has also been shown to synergize with cisplatin (B142131) in inhibiting the growth of epithelial ovarian cancer (EOC) cells.[9]

Signaling and Cellular Effects

The precise signaling pathway through which this compound exerts its cytotoxic effects remains to be fully elucidated. However, the available data suggest a multi-faceted mechanism that disrupts core cellular processes.

Caption: Cellular effects of this compound on tumor cells.

Quantitative Data: Cytotoxic Effects of this compound

Quantitative data for this compound is less abundant in the public domain compared to NVP-BKM120. However, one study reported its effects in two epithelial ovarian cancer cell lines.

| Cell Line | Cancer Type | Treatment Concentration | Duration | Effect | Reference |

| TOV-21 | Ovarian Clear Cell Carcinoma | 10 µM | 24 h | Altered gene expression, cytotoxicity | [9] |

| TOV-112 | Ovarian Endometrioid Carcinoma | 10 µM | 24 h | Altered gene expression, cytotoxicity | [9] |

Experimental Protocols

-

Cell Treatment: Treat ovarian cancer cells (e.g., TOV-21, TOV-112) with 10 µM this compound for 24 hours.

-

RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

-

RNA Quality Control: Assess RNA integrity and purity using a bioanalyzer and spectrophotometer.

-

Microarray Hybridization: Label the RNA and hybridize it to an oligonucleotide microarray chip following the manufacturer's protocol.

-

Data Acquisition and Analysis: Scan the microarray slides and analyze the raw data to identify differentially expressed genes.[9]

Conclusion

Both NVP-BKM120 (Buparlisib) and this compound have demonstrated promising cytotoxic effects against various tumor cell lines. NVP-BKM120 acts as a potent and selective inhibitor of the PI3K/Akt/mTOR pathway, with a well-defined mechanism of action and a substantial body of preclinical and clinical data. This compound, while also showing significant anti-cancer activity, appears to function through a broader, less-defined mechanism involving widespread changes in gene expression, independent of its role as a bradykinin receptor antagonist.

This technical guide provides a foundational understanding of the cytotoxic effects of these two compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound and to continue optimizing the clinical application of NVP-BKM120.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of PI3K inhibitor NVP-BKM120 on overcoming drug resistance and eliminating cancer stem cells in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor Activity of NVP-BKM120–A Selective Pan Class I PI3 Kinase Inhibitor Showed Differential Forms of Cell Death Based on p53 Status of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Strong cytotoxic effect of the bradykinin antagonist BKM‐570 in ovarian cancer cells – analysis of the molecular mechanisms of its antiproliferative action | Semantic Scholar [semanticscholar.org]

BKM-570: A Technical Overview of its Role in Apoptosis and Cell Cycle Arrest in Ovarian Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

BKM-570, a nonpeptide bradykinin (B550075) antagonist, has demonstrated significant cytotoxic effects against epithelial ovarian cancer (EOC) cells. Its mechanism of action, independent of bradykinin receptor status, involves the induction of apoptosis and disruption of the cell cycle. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's antiproliferative action, with a focus on its impact on gene expression related to apoptosis and cell cycle control. Detailed experimental protocols for assessing these effects and diagrams of the implicated signaling pathways are included to support further research and development.

Introduction

Standard therapeutic regimens for epithelial ovarian cancer, primarily combinations of taxanes and platinum-based drugs, are often hampered by the development of resistance and patient relapse. This necessitates the exploration of novel therapeutic agents with distinct mechanisms of action. This compound has emerged as a promising candidate, exhibiting cytotoxic effects in ovarian cancer cell lines comparable to that of cisplatin (B142131).[1][2][3] Notably, this compound also acts synergistically with cisplatin, suggesting its potential in combination therapies.[1]

This document synthesizes the available data on this compound's effects on apoptosis and cell cycle arrest, drawing from studies on the clear cell carcinoma (TOV-21) and endometrioid carcinoma (TOV-112) EOC cell lines.[1]

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Treatment of ovarian cancer cells with this compound leads to a profound alteration in the cellular machinery governing cell fate and proliferation. Gene expression profiling following treatment with 10 μM this compound for 24 hours revealed a concerted downregulation of genes involved in fundamental cellular processes, including cell cycle control.[1] Concurrently, a significant modulation of genes associated with apoptosis and anti-apoptosis was observed.[1]

Induction of Apoptosis

This compound's cytotoxic effects are, in part, mediated by the induction of programmed cell death, or apoptosis. This is evidenced by the proportional upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes in treated ovarian cancer cells.[4] This shift in the balance of apoptotic regulators disrupts cellular homeostasis and triggers the apoptotic cascade.

Cell Cycle Disruption

A key component of this compound's antiproliferative activity is its ability to interfere with cell cycle progression. The downregulation of genes that regulate the cell cycle suggests that this compound impedes the orderly transition of cells through the different phases of division, ultimately leading to a halt in proliferation.[2]

Quantitative Data Summary

While the primary literature confirms the cytotoxic effects of this compound, specific quantitative data such as IC50 values and detailed gene expression fold-changes are not publicly available in the abstracts of the key studies. The following tables provide a structural framework for such data, based on the described experimental designs.

Table 1: Cytotoxicity of this compound in Ovarian Cancer Cell Lines

| Cell Line | Histopathology | This compound IC50 (µM) | Cisplatin IC50 (µM) |

| TOV-21 | Clear Cell Carcinoma | Data not available | Data not available |

| TOV-112D | Endometrioid Carcinoma | Data not available | Data not available |

Caption: This table is intended to summarize the half-maximal inhibitory concentration (IC50) of this compound in comparison to cisplatin in two different epithelial ovarian cancer cell lines. The original study reported comparable cytotoxicity.[1]

Table 2: Gene Expression Changes in Apoptosis-Related Genes Induced by this compound (10 µM, 24h)

| Gene Category | Gene Name | TOV-21 Fold Change | TOV-112D Fold Change |

| Pro-apoptotic | e.g., BAX, BAK | Upregulated (specific data not available) | Upregulated (specific data not available) |

| Anti-apoptotic | e.g., BCL-2, BCL-XL | Downregulated (specific data not available) | Downregulated (specific data not available) |

Caption: A summary of the expected changes in the expression of key apoptosis-regulating genes in ovarian cancer cell lines treated with this compound, based on the published qualitative findings.[1][4]

Table 3: Gene Expression Changes in Cell Cycle-Related Genes Induced by this compound (10 µM, 24h)

| Gene Category | Gene Name | TOV-21 Fold Change | TOV-112D Fold Change |

| Cell Cycle Regulators | e.g., cyclins, CDKs | Downregulated (specific data not available) | Downregulated (specific data not available) |

Caption: A representation of the anticipated downregulation of genes critical for cell cycle progression in ovarian cancer cells following this compound treatment.[1]

Signaling Pathways and Experimental Workflows

The molecular actions of this compound culminate in the induction of apoptosis and cell cycle arrest through the modulation of complex signaling networks. The following diagrams illustrate the proposed mechanism and the workflows for key experimental procedures.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on apoptosis and cell cycle arrest.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on ovarian cancer cell lines and calculate the IC50 value.

Materials:

-

Ovarian cancer cell lines (e.g., TOV-21, TOV-112D)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

Objective: To quantify the percentage of cells undergoing apoptosis after this compound treatment.

Materials:

-

Treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Collection: Harvest both adherent and floating cells from the culture plates. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex the cells.

-

Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

Objective: To determine the distribution of cells in different phases of the cell cycle following this compound treatment.

Materials:

-

Treated and control cells

-

PBS

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Collection: Harvest cells by trypsinization and centrifugation.

-

Washing: Wash the cell pellet with PBS.

-

Fixation: Resuspend the cells in 1 mL of PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Gene Expression Profiling (Microarray or RNA-Sequencing)

Objective: To identify and quantify changes in gene expression related to apoptosis and cell cycle control after this compound treatment.

Procedure:

-

RNA Extraction: Treat ovarian cancer cells with this compound or vehicle control for the desired time. Harvest the cells and extract total RNA using a suitable kit, ensuring high purity and integrity.

-

Library Preparation (for RNA-Seq) or cDNA Synthesis and Labeling (for Microarray): Process the extracted RNA according to the manufacturer's protocol for the chosen platform.

-

Hybridization (Microarray) or Sequencing (RNA-Seq): Hybridize the labeled cDNA to a microarray chip or sequence the prepared library on a next-generation sequencing platform.

-

Data Acquisition and Analysis: Scan the microarray or process the raw sequencing data. Perform quality control, normalization, and statistical analysis to identify differentially expressed genes between the this compound-treated and control groups.

-

Pathway Analysis: Utilize bioinformatics tools to perform functional annotation and pathway analysis of the differentially expressed genes to identify enriched biological processes, such as apoptosis and cell cycle regulation.

Conclusion

This compound represents a novel therapeutic avenue for ovarian cancer, acting through mechanisms that are distinct from conventional chemotherapies. Its ability to induce apoptosis and cell cycle arrest by modulating gene expression underscores its potential as a standalone or synergistic agent. The experimental frameworks provided in this guide offer a robust starting point for further investigation into the precise molecular targets and full therapeutic promise of this compound. Further studies are warranted to elucidate the specific genes and pathways modulated by this compound to fully harness its anticancer properties.

References

- 1. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Bradykinin Receptor Inhibitors Inhibit Proliferation and Promote the Apoptosis of Hepatocellular Carcinoma Cells by Inhibiting the ERK Pathway [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unraveling BKM-570: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

BKM-570, a novel nonpeptide bradykinin (B550075) antagonist, has emerged as a promising anti-cancer agent with potent cytotoxic effects demonstrated in various cancer cell lines, including those of ovarian, lung, and prostate origin. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the quantitative data from cytotoxicity and gene expression profiling studies, outlines the experimental protocols utilized in its evaluation, and elucidates the key signaling pathways involved in its anti-tumor activity. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

The quest for novel and more effective cancer therapeutics is a continuous endeavor in biomedical research. Bradykinin, a pro-inflammatory peptide, and its receptors have been implicated in cancer cell proliferation and tumor growth. This has led to the exploration of bradykinin receptor antagonists as potential anti-cancer drugs. This compound, chemically known as 2,3,4,5,6-pentafluorocinnamoyl-(o-2,6-dichlorobenzyl)-l-tyrosine-N-(4-amino-2,2,6,6-tetramethyl-piperidyl) amide, was developed as a nonpeptide mimetic of a potent peptide-based bradykinin receptor antagonist.[1] Initial studies revealed its impressive ability to inhibit the growth of small cell lung cancer (SCLC) both in laboratory settings and in animal models.[1] Subsequent research has expanded its potential application to other malignancies, most notably epithelial ovarian cancer (EOC).[2]

A significant finding in the study of this compound is that its cytotoxic effects appear to be independent of the functional status of bradykinin receptors, suggesting a mechanism of action that extends beyond simple receptor antagonism.[2] This has prompted deeper investigations into the molecular pathways modulated by this compound.

Discovery and Synthesis

The development of this compound stemmed from research on peptide-based bradykinin receptor antagonists. While potent, peptide antagonists often face challenges in terms of stability and oral bioavailability. This led to the design and synthesis of nonpeptide mimetics, culminating in the creation of this compound.[1]

While the detailed synthetic route for this compound is not publicly available in the searched literature, its chemical name provides insight into its constituent parts, which would be assembled through standard peptide coupling and amidation reactions. The synthesis would likely involve the coupling of 2,3,4,5,6-pentafluorocinnamic acid to the amino group of a protected (o-2,6-dichlorobenzyl)-l-tyrosine, followed by the activation of the resulting carboxylic acid and subsequent amidation with 4-amino-2,2,6,6-tetramethylpiperidine.

In Vitro Efficacy

Cytotoxicity in Ovarian Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects in epithelial ovarian cancer (EOC) cell lines. Studies on the clear cell carcinoma line TOV-21 and the endometrioid carcinoma line TOV-112 have shown that the cytotoxic effects of this compound are comparable to those of the widely used chemotherapeutic agent, cisplatin (B142131).[2] Furthermore, this compound exhibits a synergistic effect when used in combination with cisplatin, enhancing the inhibition of EOC cell growth.[2]

Table 1: Cytotoxicity of this compound and Cisplatin in Ovarian Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) |

| TOV-112D (Cisplatin-Sensitive) | Cisplatin | 5.80 ± 3.21[3] |

| cis-TOV-112D (Cisplatin-Resistant) | Cisplatin | 44.83 ± 6.30[3] |

| A2780 (Cisplatin-Sensitive) | Cisplatin | 6.85 ± 2.21[3] |

| cis-A2780 (Cisplatin-Resistant) | Cisplatin | 59.3 ± 5.1[3] |

Note: Specific IC50 values for this compound in TOV-21 and TOV-112 cell lines were not available in the searched literature. The provided cisplatin data is for context and is from a study on cisplatin resistance.

Structure-Activity Relationship (SAR)

The development of analogs of this compound has provided insights into its structure-activity relationship. One such analog, BKM-1110 (2,3,4,5,6-pentafluorocinnamoyl-[(4-cyano)-L-phenylalanine] N-(2,2,6,6-tetra-methyl-4-piperidyl)amide), was found to be twice as potent as this compound in inhibiting the growth of SHP-77 small cell lung cancer cells, with an ED50 of 0.95 µM.[1] This suggests that modifications to the tyrosine residue can significantly impact the compound's anti-cancer activity.

Table 2: Structure-Activity Relationship of this compound Analogs

| Compound | Modification from this compound | Cell Line | Activity (ED50 in µM) |

| This compound | - | SHP-77 (SCLC) | ~1.9 (inferred) |

| BKM-1110 | (o-2,6-dichlorobenzyl)-l-tyrosine replaced with (4-cyano)-L-phenylalanine | SHP-77 (SCLC) | 0.95[1] |

Mechanism of Action

Gene Expression Profiling

To elucidate the molecular mechanisms underlying the antiproliferative action of this compound, gene expression profiling was performed on TOV-21 and TOV-112 ovarian cancer cells treated with 10 μM this compound for 24 hours.[2] The study revealed a significant downregulation of genes involved in fundamental cellular processes, including:

-

Cell growth and maintenance

-

Metabolism

-

Cell cycle control

-

Inflammatory and immune response

-

Signal transduction

-

Protein biosynthesis

-

Transcription regulation

-

Transport

Conversely, genes with known involvement in apoptosis and anti-apoptosis, as well as cell adhesion, were proportionally upregulated and downregulated, respectively.[2] This global shift in gene expression suggests that this compound induces a cellular state that is unfavorable for growth and survival, ultimately leading to programmed cell death.

Inhibition of Key Signaling Pathways

Further investigation into the mechanism of action of this compound has pointed towards its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. Specifically, this compound has been shown to inhibit the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) 1/2 and the activation of the Akt signaling pathway in glioblastoma cells. The ERK and Akt pathways are central regulators of cell proliferation, survival, and differentiation, and their inhibition is a key strategy in cancer therapy.

The finding that this compound's cytotoxicity is independent of bradykinin receptor status, coupled with its impact on the ERK and Akt pathways, suggests that its anti-cancer effects are mediated through a direct or indirect interaction with components of these intracellular signaling cascades.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound on ovarian cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Ovarian cancer cells (e.g., TOV-21, TOV-112) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals in viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Gene Expression Profiling (Affymetrix GeneChip)

Gene expression profiling of this compound-treated ovarian cancer cells was performed using Affymetrix GeneChip arrays.[4][5] This technology allows for the simultaneous measurement of the expression levels of thousands of genes.

Protocol:

-

RNA Extraction: Total RNA is isolated from treated and untreated ovarian cancer cells.

-

RNA Quality Control: The integrity and purity of the RNA are assessed.

-

Target Preparation: The RNA is converted into biotin-labeled cRNA (complementary RNA).

-

Hybridization: The labeled cRNA is hybridized to the Affymetrix GeneChip array.

-

Washing and Staining: The arrays are washed to remove non-specifically bound cRNA and then stained with a fluorescently labeled streptavidin conjugate.

-

Scanning: The arrays are scanned to detect the fluorescent signal, which is proportional to the amount of cRNA bound to each probe.

-

Data Analysis: The raw data is processed and analyzed to identify differentially expressed genes between the treated and untreated samples.

Western Blot Analysis for p-ERK and p-Akt

The effect of this compound on the phosphorylation of ERK and Akt can be assessed by Western blotting.[6] This technique allows for the detection and quantification of specific proteins in a complex mixture.

Protocol:

-

Cell Lysis: Treated and untreated cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt), as well as antibodies for total ERK and total Akt (as loading controls).

-

Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands.

-

Analysis: The intensity of the bands corresponding to p-ERK and p-Akt is quantified and normalized to the total protein levels.

Visualizations

Caption: Proposed signaling pathway of this compound's anti-cancer activity.

Caption: General experimental workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a promising anti-cancer compound with a multifaceted mechanism of action that extends beyond its initial design as a bradykinin receptor antagonist. Its ability to induce cytotoxicity in a manner independent of bradykinin receptor status, coupled with its profound impact on global gene expression and its inhibition of the critical ERK and Akt signaling pathways, highlights its potential as a novel therapeutic agent for various cancers, particularly ovarian cancer. Further research is warranted to fully elucidate its intracellular targets, optimize its structure for enhanced potency and selectivity, and evaluate its efficacy and safety in preclinical and clinical settings. This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing cancer therapy.

References

- 1. MTT growth assays in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective inhibition of tumor cell associated Vacuolar‐ATPase ‘a2’ isoform overcomes cisplatin resistance in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression Profiling Using Affymetrix GeneChip® Probe Arrays | Springer Nature Experiments [experiments.springernature.com]

- 5. Expression profiling using affymetrix genechip probe arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

BKM-570's Effect on Gene Expression in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BKM-570 is a nonpeptide bradykinin (B550075) antagonist that has demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian, lung, and prostate cancers.[1][2][3] Notably, its mechanism of action appears to be independent of bradykinin receptors, suggesting a novel anticancer strategy.[1] This technical guide provides an in-depth overview of the current understanding of this compound's impact on gene expression in cancer cells. It summarizes the qualitative changes in gene expression, details relevant experimental methodologies, and visualizes the implicated signaling pathways. While comprehensive quantitative data from seminal studies are not publicly available, this guide consolidates existing knowledge to inform further research and drug development efforts.

Introduction

This compound, chemically identified as 2,3,4,5,6-pentafluorocinnamoyl-(o-2,6-dichlorobenzyl)-l-tyrosine-N-(4-amino-2,2,6,6-tetramethyl-piperidyl) amide, is a bradykinin antagonist with potent anti-proliferative and cytotoxic activities in cancer cells.[1] It has been shown to be as effective as cisplatin (B142131) in inhibiting the growth of epithelial ovarian cancer (EOC) cells and acts synergistically with it.[1] The anticancer effects of this compound are attributed to its ability to modulate gene expression, leading to the induction of apoptosis and the suppression of fundamental cellular processes that drive tumorigenesis.[1][3]

Mechanism of Action and Effects on Gene Expression

The primary mechanism of this compound's anticancer activity involves a broad alteration of the cancer cell's transcriptome. Gene expression profiling of ovarian cancer cell lines (TOV-21 and TOV-112) treated with this compound revealed a distinct pattern of gene regulation.[1]

Qualitative Summary of Gene Expression Changes

Treatment with this compound leads to a general upregulation of genes involved in apoptosis and a widespread downregulation of genes essential for basic cellular functions. This dual effect cripples the cancer cell's ability to survive and proliferate.[1]

Table 1: Summary of this compound's Qualitative Effects on Gene Expression in Ovarian Cancer Cells

| Gene Category | Direction of Regulation | Implied Cellular Effect |

| Apoptosis/Anti-apoptosis | Upregulated | Induction of programmed cell death |

| Cell Adhesion | Downregulated | Potential reduction in metastasis |

| Cell Growth and Maintenance | Predominantly Downregulated | Inhibition of cellular proliferation |

| Metabolism | Predominantly Downregulated | Disruption of cellular energy production |

| Cell Cycle Control | Predominantly Downregulated | Arrest of the cell division cycle |

| Inflammatory and Immune Response | Predominantly Downregulated | Modulation of the tumor microenvironment |

| Signal Transduction | Predominantly Downregulated | Interruption of pro-survival signaling |

| Protein Biosynthesis | Predominantly Downregulated | Reduction in cellular machinery production |

| Transcription Regulation | Predominantly Downregulated | Widespread disruption of gene expression |

| Transport | Predominantly Downregulated | Impairment of nutrient and ion transport |

Source: Data compiled from Jutras et al., 2010.[1]

Implicated Signaling Pathways

While the complete signaling network affected by this compound is still under investigation, preliminary evidence points towards the modulation of the ERK and Akt signaling pathways. These pathways are critical for cancer cell survival, proliferation, and resistance to therapy.[3]

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth. This compound has been shown to inhibit the phosphorylation of ERK1/2, thereby inactivating this pro-survival pathway.[3]

Caption: this compound inhibits the ERK signaling pathway.

Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is another crucial regulator of cell survival and proliferation that is often hyperactivated in cancer. Some studies suggest that this compound may also inhibit the activation of the Akt signaling pathway, contributing to its pro-apoptotic effects.[3]

Caption: Postulated inhibition of the Akt signaling pathway by this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments to study the effects of this compound on gene expression in cancer cells.

Cell Culture and Drug Treatment

Caption: General workflow for cell culture and this compound treatment.

Protocol:

-

Cell Seeding: Plate ovarian cancer cells (e.g., TOV-21, TOV-112) in 6-well plates at a density of 5 x 10^5 cells per well in appropriate culture medium (e.g., DMEM with 10% FBS).

-

Adherence: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Treatment: Remove the existing medium from the wells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).

-

Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and harvest them for RNA extraction.

RNA Extraction and Quality Control

Protocol:

-

Lysis: Lyse the harvested cells using a suitable lysis buffer (e.g., TRIzol reagent).

-

Extraction: Perform total RNA extraction using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves phase separation, precipitation, and washing steps.

-

Quality Control: Assess the quantity and quality of the extracted RNA.

-

Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration and purity (A260/A280 and A260/A230 ratios).

-

Integrity: Analyze the RNA integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN value > 8 is generally considered suitable for downstream applications.

-

Gene Expression Profiling by RNA Sequencing (RNA-Seq)

Caption: A standard workflow for RNA sequencing analysis.

Protocol:

-

Library Preparation: Prepare RNA-seq libraries from high-quality total RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This includes mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, and adapter ligation.

-

Sequencing: Perform paired-end sequencing of the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Trimming: Trim adapter sequences and low-quality bases using tools like Trimmomatic.

-

Alignment: Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

-

Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to identify differentially expressed genes between this compound-treated and control samples.

-

Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) to identify the biological processes and signaling pathways affected by this compound.

-

Conclusion and Future Directions

This compound represents a promising anticancer agent with a unique mechanism of action that involves the widespread modulation of gene expression, leading to apoptosis and the inhibition of key cellular processes. While its effects on the ERK and Akt signaling pathways are beginning to be understood, further research is required to fully elucidate the complete signaling network and to identify the direct molecular targets of this compound. A critical next step will be the public dissemination of quantitative gene expression data from studies involving this compound to facilitate more in-depth bioinformatic analyses and to accelerate the development of this compound as a potential cancer therapeutic. Future studies should also focus on in vivo models to validate the observed gene expression changes and to assess the therapeutic efficacy and safety of this compound in a more complex biological system.

References

- 1. Gene Expression Profiling to Characterize Anticancer Drug Sensitivity | Springer Nature Experiments [experiments.springernature.com]

- 2. Novel Bradykinin Receptor Inhibitors Inhibit Proliferation and Promote the Apoptosis of Hepatocellular Carcinoma Cells by Inhibiting the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preliminary Studies on BKM-570 in Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BKM-570, a first-generation, nonpeptide bradykinin (B550075) antagonist, has been noted for its potent anti-cancer properties.[1] While much of the recent focus has shifted to its more potent analogs, such as BKM1972 and BKM1644, the foundational research on this compound indicated significant growth inhibition of prostate tumors.[1] This document provides a comprehensive overview of the preliminary findings related to this compound and its potential mechanisms of action in prostate cancer, drawing insights from studies on its direct chemical derivatives. The core anti-cancer moiety of this compound, 2,3,4,5,6-pentafluorocinnamoyl-(o-2,6-dichlorobenzyl)-l-tyrosine (F5c-OC2Y), is integral to the activity of its successors, suggesting a shared mechanism of action.[2][3]

Quantitative Data Summary

| Cell Line | Description | IC50 (µM) of BKM1644 |

| PC-3 | Androgen-independent, bone metastasis-derived | ~2.1 |

| DU145 | Androgen-independent, brain metastasis-derived | ~6.3 |

| C4-2B | Androgen-independent, bone metastasis-derived | Not Specified |

Table 1: In Vitro Cytotoxicity of the this compound analog, BKM1644, in Prostate Cancer Cell Lines. Data is inferred from studies on BKM1644.[3]

Experimental Protocols

The following are detailed methodologies for key experiments likely utilized in the preliminary assessment of this compound and its analogs in prostate cancer research.

Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)

This protocol is used to assess the effect of this compound on the metabolic activity and proliferation of prostate cancer cells.

-

Cell Seeding: Prostate cancer cell lines (e.g., PC-3, DU145, LNCaP) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound (or its analogs) and incubated for a specified period (e.g., 48-72 hours).

-

Reagent Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated for 2-4 hours.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader. The results are used to calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Western Blot Analysis

This technique is employed to detect changes in the expression levels of specific proteins within a signaling pathway upon treatment with this compound.

-

Protein Extraction: Prostate cancer cells are treated with this compound for a designated time, followed by lysis to extract total cellular proteins.

-

Protein Quantification: The concentration of the extracted protein is determined using a BCA assay.

-

Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Survivin, ABCB1, STAT3, p-STAT3), followed by incubation with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

In Vivo Tumor Xenograft Model

This protocol outlines the use of animal models to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Preparation: A suspension of human prostate cancer cells (e.g., PC-3, DU145) is prepared in a suitable medium, often mixed with Matrigel.

-

Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers to calculate tumor volume.

-

Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered via a suitable route (e.g., intraperitoneal injection) according to a specific dosing schedule.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.

Signaling Pathways and Mechanism of Action

Based on studies of its direct analogs, this compound is believed to exert its anti-cancer effects in prostate cancer through the inhibition of the STAT3 signaling pathway, which in turn downregulates the expression of key survival and drug resistance proteins, Survivin and ABCB1.

Proposed Signaling Pathway of this compound in Prostate Cancer

Figure 1: Proposed signaling pathway of this compound in prostate cancer.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's effect on prostate cancer cells.

Figure 2: Experimental workflow for in vitro studies of this compound.

Logical Relationship of this compound's Mechanism

This diagram outlines the logical flow from this compound's molecular action to its ultimate anti-cancer effects in prostate cancer.

Figure 3: Logical flow of this compound's anti-cancer mechanism.

Conclusion

While direct and recent preliminary studies on this compound in prostate cancer are limited in the public domain, the substantial body of research on its potent chemical analogs provides a strong foundation for understanding its potential therapeutic role. The core F5c-OC2Y moiety, central to this compound's structure, is implicated in the inhibition of the STAT3 signaling pathway, leading to the downregulation of key anti-apoptotic and drug resistance proteins. This mechanism suggests that this compound and its derivatives hold promise as therapeutic agents for prostate cancer, particularly in castration-resistant and metastatic forms of the disease. Further research to elucidate the specific quantitative efficacy of this compound and to directly confirm its mechanism of action in prostate cancer is warranted.

References

- 1. Strong cytotoxic effect of the bradykinin antagonist this compound in ovarian cancer cells--analysis of the molecular mechanisms of its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule BKM1972 Inhibits Human Prostate Cancer Growth and Overcomes Docetaxel Resistance in Intraosseous Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 signaling in prostate cancer progression and therapy resistance: An oncogenic pathway with diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]

BKM-570 and Its Postulated Impact on Angiogenesis In Vitro: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the impact of BKM-570 on angiogenesis in vitro is not extensively available in publicly accessible literature. This guide, therefore, synthesizes information on the known mechanisms of this compound, general principles of anti-angiogenic compound testing, and common in vitro angiogenesis assays to provide a hypothetical framework for its potential effects and the methodologies to investigate them.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] The inhibition of angiogenesis is a key strategy in cancer therapy.[3][4] this compound is a nonpeptide bradykinin (B550075) antagonist that has demonstrated significant cytotoxic effects in ovarian cancer cells, independent of bradykinin receptor status.[5] Its antiproliferative action involves the downregulation of genes associated with cell growth, metabolism, and signal transduction.[5] While its direct role in angiogenesis has not been fully elucidated, its impact on fundamental cellular processes suggests a potential for anti-angiogenic activity. This document outlines a technical guide for investigating the hypothetical impact of this compound on angiogenesis in vitro.

Postulated Mechanism of Action

This compound's known cytotoxic and antiproliferative effects in cancer cells suggest that it may interfere with key signaling pathways that are also crucial for endothelial cell function during angiogenesis.[5] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently activated in cancer and plays a central role in cell survival, proliferation, and migration.[6][7][8] Although direct evidence linking this compound to the PI3K pathway is pending, its broad effects on cellular machinery warrant investigation into its potential modulation of this pathway in endothelial cells.

Key In Vitro Angiogenesis Assays

Several well-established in vitro assays can be employed to quantitatively assess the anti-angiogenic potential of this compound.[9][10][11] These assays model different stages of the angiogenic process, including endothelial cell proliferation, migration, and tube formation.[1][10]

Endothelial Cell Proliferation Assay

This assay determines the effect of a compound on the growth of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Experimental Protocol:

-

Cell Seeding: HUVECs are seeded in 96-well plates at a density of 2,500-5,000 cells per well in complete endothelial growth medium.

-

Compound Treatment: After 24 hours, the medium is replaced with a fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Cells are incubated for 48-72 hours.

-

Quantification: Cell proliferation is assessed using a colorimetric assay such as MTT or by using a fluorescent dye that binds to DNA (e.g., CyQUANT).

-

Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then determined.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of a compound on the directional migration of endothelial cells, a crucial step in angiogenesis.[1]

Experimental Protocol:

-

Monolayer Formation: HUVECs are grown to confluence in 24-well plates.

-

"Wound" Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.[1]

-

Compound Treatment: The medium is replaced with a fresh medium containing different concentrations of this compound or a vehicle control.

-

Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours).

-

Data Analysis: The area of the cell-free gap is measured over time. The percentage of wound closure is calculated, and the effect of this compound on the rate of migration is determined.

Tube Formation Assay

This is one of the most widely used in vitro assays to model the differentiation and morphogenesis of endothelial cells into capillary-like structures.[9][10]

Experimental Protocol:

-

Matrix Coating: 96-well plates are coated with a basement membrane matrix, such as Matrigel, and allowed to polymerize.[9]

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in a medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for 4-18 hours to allow for the formation of tube-like structures.

-

Visualization and Quantification: The formation of networks is observed and photographed using a microscope. The degree of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to illustrate the potential anti-angiogenic effects of this compound as would be determined by the assays described above.

Table 1: Effect of this compound on HUVEC Proliferation

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Growth Inhibition |

| 0 (Vehicle) | 1.25 | 0.08 | 0 |

| 1 | 1.10 | 0.06 | 12 |

| 5 | 0.88 | 0.05 | 30 |

| 10 | 0.63 | 0.04 | 50 |

| 20 | 0.38 | 0.03 | 70 |

| 50 | 0.15 | 0.02 | 88 |

IC50: 10 µM (Hypothetical)

Table 2: Effect of this compound on HUVEC Migration (Wound Healing Assay)

| This compound Concentration (µM) | % Wound Closure at 12h | Standard Deviation |

| 0 (Vehicle) | 85 | 5.2 |

| 5 | 60 | 4.5 |

| 10 | 35 | 3.8 |

| 20 | 15 | 2.5 |

Table 3: Effect of this compound on HUVEC Tube Formation

| This compound Concentration (µM) | Mean Total Tube Length (µm) | Mean Number of Junctions |

| 0 (Vehicle) | 12,500 | 150 |

| 5 | 8,750 | 95 |

| 10 | 4,375 | 40 |

| 20 | 1,250 | 10 |

Experimental Workflow Visualization

Conclusion

While direct evidence is currently lacking, the known antiproliferative and gene-regulating activities of this compound provide a strong rationale for investigating its potential as an anti-angiogenic agent. The experimental protocols and frameworks outlined in this technical guide offer a comprehensive approach to systematically evaluate the in vitro effects of this compound on endothelial cell proliferation, migration, and tube formation. The hypothetical data and visualizations serve as a template for the expected outcomes and analysis of such studies. Further research in this area is warranted to determine if this compound's therapeutic potential extends to the inhibition of angiogenesis.

References

- 1. Angiogenesis Assays [sigmaaldrich.com]

- 2. Angiogenesis in liquid tumors: An in-vitro assay for leukemic cell induced bone marrow angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiogenesis inhibitors in cancer - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]